molecular formula C24H19Cl2N7S B11624905 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11624905
M. Wt: 508.4 g/mol
InChI Key: IDJSQFGUSSVAAF-UHFFFAOYSA-N
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Description

6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with benzodiazole and chloromethylphenyl groups

Properties

Molecular Formula

C24H19Cl2N7S

Molecular Weight

508.4 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H19Cl2N7S/c1-13-11-15(7-9-17(13)25)27-21-31-22(28-16-8-10-18(26)14(2)12-16)33-24(32-21)34-23-29-19-5-3-4-6-20(19)30-23/h3-12H,1-2H3,(H,29,30)(H2,27,28,31,32,33)

InChI Key

IDJSQFGUSSVAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Sulfur Incorporation: The sulfanyl group is introduced through thiolation reactions, which may require specific catalysts and conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine core or the benzodiazole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, modified benzodiazole structures.

    Substitution: Functionalized triazine derivatives with diverse substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cell signaling and metabolism.

    Receptor Binding: It can bind to certain receptors, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the methyl groups on the phenyl rings.

    6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine atoms on the phenyl rings.

Uniqueness

The presence of both chlorine and methyl groups on the phenyl rings in 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine provides unique electronic and steric properties, potentially enhancing its biological activity and material properties compared to similar compounds.

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